molecular formula C19H24N4O4S B10803788 Ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate

Ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate

Cat. No.: B10803788
M. Wt: 404.5 g/mol
InChI Key: FXZCRLBWZDAAFP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-4-26-19(25)23-9-7-22(8-10-23)16(24)12-28-18-21-20-17(27-18)15-6-5-13(2)14(3)11-15/h5-6,11H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZCRLBWZDAAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3,4-Dimethylbenzoic Acid

3,4-Dimethylbenzoic acid is first converted to its ethyl ester via acid-catalyzed esterification. In a typical procedure, the acid (1.0 mol) is refluxed with excess ethanol (5.0 mol) in the presence of concentrated sulfuric acid (0.1 mol) for 6–8 hours. The ester is isolated by distillation under reduced pressure, yielding 85–90% of ethyl 3,4-dimethylbenzoate.

Hydrazide Formation

The ester is then treated with hydrazine hydrate (2.0 mol) in ethanol at 60°C for 4 hours to form 3,4-dimethylbenzohydrazide. This intermediate is precipitated upon cooling and recrystallized from ethanol, achieving a purity >95%.

Cyclization to 1,3,4-Oxadiazole-2-Thiol

The hydrazide (1.0 mol) is reacted with carbon disulfide (1.2 mol) in the presence of potassium hydroxide (2.0 mol) in ethanol under reflux for 6 hours. Acidification with hydrochloric acid (pH 2–3) precipitates 5-(3,4-dimethylphenyl)-1,3,4-oxadiazole-2-thiol, which is filtered and washed with cold water. Yield: 70–75%.

Key Characterization Data

  • IR (KBr): 2550 cm⁻¹ (S–H stretch), 1605 cm⁻¹ (C=N stretch).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.32 (s, 6H, CH₃), 7.45–7.68 (m, 3H, aromatic), 13.21 (s, 1H, S–H).

Preparation of Ethyl 4-(2-Chloroacetyl)Piperazine-1-Carboxylate

The piperazine-acetyl component is synthesized through a two-step acylation process.

Synthesis of Ethyl Piperazine-1-Carboxylate

Piperazine (1.0 mol) is dissolved in dry dichloromethane and treated with ethyl chloroformate (1.1 mol) in the presence of triethylamine (1.2 mol) at 0°C. The reaction is stirred for 2 hours at room temperature, yielding ethyl piperazine-1-carboxylate as a white solid (yield: 88%).

Acylation with Chloroacetyl Chloride

The piperazine derivative (1.0 mol) is reacted with chloroacetyl chloride (1.1 mol) in dichloromethane using triethylamine (1.2 mol) as a base. The mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours. The product, ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate, is isolated via vacuum distillation (yield: 82%).

Key Characterization Data

  • ¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 61.5 (OCH₂CH₃), 44.3 (N–CH₂–CO), 42.1 (piperazine C).

Coupling of Oxadiazole-Thiol with Chloroacetyl Piperazine

The final step involves nucleophilic substitution to form the sulfanyl acetyl linkage.

Reaction Conditions

5-(3,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol (1.0 mol) is dissolved in dry N,N-dimethylformamide (DMF) under nitrogen. Sodium hydride (1.2 mol) is added to deprotonate the thiol, generating the reactive thiolate ion. Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate (1.1 mol) is then introduced, and the mixture is stirred at room temperature for 4 hours.

Workup and Purification

The reaction is quenched with ice-cold water, and the precipitate is filtered, washed with ethanol, and recrystallized from acetonitrile. Yield: 68–72%.

Key Characterization Data

  • HR-MS (ESI): m/z calculated for C₁₉H₂₄N₄O₄S [M+H]⁺: 404.49, found: 404.51.

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, 3H, OCH₂CH₃), 2.30 (s, 6H, CH₃), 3.45–3.65 (m, 8H, piperazine), 4.18 (q, 2H, OCH₂CH₃), 4.35 (s, 2H, SCH₂CO).

Optimization and Mechanistic Insights

Role of Base in Thiol Activation

The use of sodium hydride in DMF ensures complete deprotonation of the thiol, facilitating efficient nucleophilic attack on the chloroacetyl group. Alternative bases like lithium hydride or potassium carbonate result in lower yields (50–60%) due to incomplete thiolate formation.

Solvent Effects

Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state. Protic solvents (e.g., ethanol) lead to hydrolysis of the chloroacetyl group, reducing yields to <30%.

Temperature Control

Room temperature (25°C) is optimal for balancing reaction rate and side-product formation. Elevated temperatures (>40°C) promote elimination reactions, generating undesired byproducts.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
Oxadiazole formationKOH, CS₂, ethanol, reflux70–7595
Piperazine acylationTriethylamine, CH₂Cl₂, 0°C→RT8298
CouplingNaH, DMF, RT68–7297

Challenges and Mitigation Strategies

Thiol Oxidation

The oxadiazole-thiol intermediate is prone to oxidation, forming disulfide dimers. Conducting reactions under inert atmosphere (N₂ or Ar) and using freshly distilled DMF mitigate this issue.

Piperazine Ring Basicity

The piperazine nitrogen’s basicity can lead to unintended side reactions during acylation. Employing a mild base (triethylamine) and low temperatures (0°C) suppresses over-acylation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Acidic or basic hydrolysis conditions can be used for ester hydrolysis, followed by reactions with nucleophiles or electrophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocycles.

    Substitution: Carboxylic acids and their derivatives.

Scientific Research Applications

Compound Overview

  • Molecular Formula : C20H24N6O4S2
  • Molecular Weight : 476.57 g/mol
  • Structural Features : The compound contains a piperazine ring and oxadiazole moieties, which are significant for its biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal applications:

  • Antimicrobial Activity :
    • Studies have demonstrated that derivatives of oxadiazole compounds possess significant antibacterial and antifungal properties. For instance, compounds similar to ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
  • Enzyme Inhibition :
    • The compound is believed to inhibit key enzymes involved in metabolic pathways related to cancer and infectious diseases. Its structural features allow it to interact with specific biological targets such as enzymes or receptors .
  • Anticancer Potential :
    • Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the Oxadiazole Moiety : This is often achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.
  • Piperazine Derivation : The piperazine ring is introduced through nucleophilic substitution reactions or condensation reactions with suitable acylating agents .

Case Study 1: Antimicrobial Properties

A study published by Prabhakar et al. focused on synthesizing a series of oxadiazole derivatives and evaluating their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting a promising application for this compound in treating bacterial infections .

Case Study 2: Anticancer Activity

Research conducted on similar oxadiazole compounds highlighted their potential in cancer therapy. The study demonstrated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. The mechanisms were linked to the modulation of apoptosis-related proteins .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring could play a crucial role in binding to the active site of enzymes, while the piperazine ring might enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Chemical Structure and Properties :

  • Molecular Formula : C₁₉H₂₄N₄O₄S
  • Molecular Weight: 404.5 g/mol (monoisotopic mass: 404.1518) .
  • Key Features : The compound features a 1,3,4-oxadiazole core substituted with a 3,4-dimethylphenyl group at position 3. A sulfanyl acetyl bridge connects the oxadiazole to a piperazine ring, which is further esterified with an ethyl carboxylate group.
  • Physicochemical Properties :
    • logP : Estimated at 2.6 (XLogP3) , indicating moderate lipophilicity.
    • Topological Polar Surface Area (TPSA) : 114 Ų, suggesting moderate solubility in polar solvents .

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole and Piperazine Moieties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
Target Compound C₁₉H₂₄N₄O₄S 404.5 3,4-Dimethylphenyl, ethyl piperazine carboxylate Not reported in evidence
Ethyl 4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine-1-carboxylate C₁₂H₁₅F₃N₄O₃ 308.26 Trifluoromethyl-oxadiazole Not reported
Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate C₂₀H₂₇N₅O₄S 433.5 Thiophene, piperidine Not reported
N-(2,4-Dimethylphenyl)-4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide C₂₅H₂₇N₅O₂S 469.6 Indole-propyl, butanamide Antidiabetic potential (docking studies)

Key Observations :

  • The target compound’s 3,4-dimethylphenyl group enhances steric bulk and electron-donating effects compared to trifluoromethyl (electron-withdrawing) or thiophene (aromatic heterocycle) substituents in analogs .
  • The sulfanyl acetyl linker is conserved in multiple analogs (e.g., compounds in ), but chain length (acetyl vs. butanamide) influences flexibility and binding interactions .
  • Piperazine carboxylate esters (e.g., ) are common in drug design for improved solubility and bioavailability .

Functional Analogues with Varied Heterocyclic Cores

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Activity/Application Reference
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Indole-oxadiazole Not reported Indole-methyl, acetamide Pharmacologically active (unspecified)
5-(2-Ethoxy-5-{[4-(3,5-dimethyl)piperazine-1-yl]-acetyl}phenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolopyrimidine Not reported 3,5-Dimethylpiperazine, ethoxy-phenyl Acetildenafil analogue (unregulated PDE5 inhibitor)
Ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate Piperazine 298.3 Difluorobenzoyl Not reported

Key Observations :

  • Replacement of oxadiazole with pyrazolopyrimidine () introduces a fused bicyclic system, likely enhancing affinity for phosphodiesterase enzymes (PDEs) .

Comparative Physicochemical and Spectral Data

Melting Points and Solubility :

  • Analogs with methylphenyl substituents (e.g., 7c-7f in ) exhibit melting points of 134–178°C, suggesting moderate crystallinity . The target compound’s melting point is unreported but may align with this range due to structural similarities.
  • The ethyl carboxylate group in the target compound likely improves aqueous solubility compared to non-esterified analogs (e.g., propanamides in ).

Spectral Characteristics :

  • NMR : Piperazine protons in the target compound are expected near δ 3.5–4.0 ppm (quartet for CH₂CH₃), consistent with ethyl piperazine carboxylates in and .
  • IR : Stretching vibrations for C=O (ester: ~1700 cm⁻¹) and C-S (sulfanyl: ~650 cm⁻¹) align with analogs in and .

Biological Activity

Ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine ring, an oxadiazole moiety, and a sulfanyl group. The structural complexity allows for diverse interactions with biological targets.

1. Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase activity of compounds containing oxadiazole and piperazine structures. This compound is hypothesized to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the hydrolysis of acetylcholine. In vitro assays have shown that derivatives with similar structures exhibit significant inhibition of these enzymes, suggesting potential use in treating Alzheimer’s disease and other cognitive disorders .

2. Neuroprotective Effects

Compounds with piperazine and oxadiazole functionalities have demonstrated neuroprotective effects in various models of neurodegeneration. For instance, compounds with similar scaffolds have been shown to protect neuronal cells from oxidative stress-induced apoptosis . The proposed mechanism involves modulation of oxidative stress pathways and inhibition of neuroinflammatory responses.

3. Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been documented extensively. Compounds related to this compound have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies indicate that modifications to the oxadiazole ring can enhance antimicrobial efficacy.

Case Study 1: Anticholinesterase Inhibition

A study evaluating a series of oxadiazole derivatives reported that certain substitutions significantly increased AChE inhibition potency. For example, compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited IC50 values in the low micromolar range . This suggests that this compound could be optimized for enhanced activity.

CompoundAChE IC50 (μM)BChE IC50 (μM)
Compound A0.052 ± 0.0101.085 ± 0.035
Ethyl DerivativeTBDTBD

Case Study 2: Neuroprotection

In a model of oxidative stress using neuronal cell lines, derivatives similar to the compound were tested for their neuroprotective effects. Results indicated that these compounds reduced cell death significantly compared to controls . The protective effect was attributed to the modulation of reactive oxygen species (ROS) levels.

Q & A

Basic Question: What synthetic strategies are commonly employed to prepare Ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Oxadiazole Core Formation : Cyclization of carbohydrazides with carbon disulfide under basic conditions (e.g., KOH in ethanol) to form the 1,3,4-oxadiazole-2-thiol intermediate .
  • Sulfanyl Acetylation : Reaction of the oxadiazole-thiol with chloroacetyl chloride or bromoacetyl derivatives in methanol or ethanol under reflux to introduce the sulfanylacetyl group .
  • Piperazine Coupling : The piperazine-1-carboxylate moiety is introduced via nucleophilic substitution or condensation reactions. For example, ethyl chloroformate may react with the secondary amine of the piperazine ring under anhydrous conditions .
  • Purification : Recrystallization from aqueous ethanol (50–70%) is commonly used to isolate the final product .

Advanced Question: How can researchers optimize reaction conditions to mitigate low yields during sulfanyl acetylation?

Methodological Answer:
Key parameters for optimization include:

  • Solvent Selection : Methanol or ethanol is preferred for their ability to dissolve both hydrophilic (hydrazide intermediates) and hydrophobic (aromatic substrates) components .
  • Reaction Time and Temperature : Extended reflux (4–6 hours) at 60–80°C improves thiol activation and minimizes side reactions like oxidation .
  • Stoichiometry : A 1:1.2 molar ratio of oxadiazole-thiol to chloroacetyl chloride ensures complete conversion. Excess acylating agents may lead to diacetylation byproducts .
  • Catalysis : Trace amounts of triethylamine or pyridine can neutralize HCl byproducts, accelerating the reaction .

Basic Question: What spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C-NMR : Key signals include:
    • Piperazine protons (δ 2.5–3.5 ppm, multiplet).
    • Oxadiazole-linked sulfanyl group (δ 3.8–4.2 ppm, singlet for SCH2CO).
    • Aromatic protons from the 3,4-dimethylphenyl group (δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (ester, 1700–1750 cm⁻¹) confirm functional groups .
  • HPLC : Reverse-phase C18 columns with mobile phases like methanol/water (70:30) and UV detection at 254 nm ensure purity (>95%) .

Advanced Question: How can structural modifications enhance the compound’s inhibitory activity against specific enzymes (e.g., α-glucosidase or lipoxygenase)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Insights :
    • Oxadiazole Substitution : Introducing electron-withdrawing groups (e.g., nitro or halogens) at the phenyl ring enhances π-π stacking with enzyme active sites .
    • Piperazine Modifications : N-acylation or alkylation of the piperazine nitrogen alters lipophilicity, improving membrane permeability .
    • Sulfanyl Linker Optimization : Replacing the acetyl spacer with propionyl or butyryl groups may reduce steric hindrance in binding pockets .
  • In Silico Validation : Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., α-glucosidase PDB: 2ZE0) predicts binding affinities .

Advanced Question: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks : Validate assay conditions (e.g., enzyme concentration, pH, substrate specificity). For example, α-glucosidase inhibition assays vary between microbial (yeast) and mammalian sources .
  • Control Standardization : Use reference inhibitors (e.g., acarbose for α-glucosidase) to calibrate activity thresholds .
  • Data Normalization : Express IC50 values relative to positive controls to account for batch-to-batch variability .
  • Meta-Analysis : Cross-reference results with structurally analogous compounds (e.g., oxadiazole derivatives in ) to identify trends .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A irritant) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
  • Waste Disposal : Segregate halogenated waste (e.g., from chloroacetyl chloride reactions) for incineration .

Advanced Question: What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability. Plasma samples analyzed via LC-MS/MS quantify parent compound and metabolites .
    • Tissue Distribution : Radiolabel the compound with 14C at the piperazine carbonyl for whole-body autoradiography .
  • Toxicity Screening :
    • Acute Toxicity : OECD Guideline 423 (fixed-dose procedure) in rats over 14 days .
    • Genotoxicity : Ames test (bacterial reverse mutation assay) to detect mutagenic potential .

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